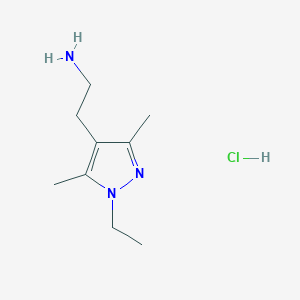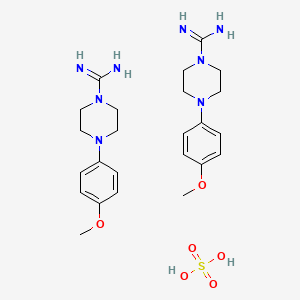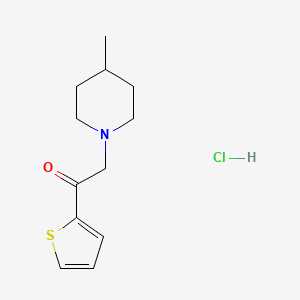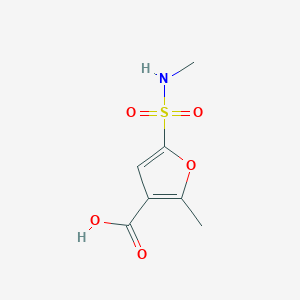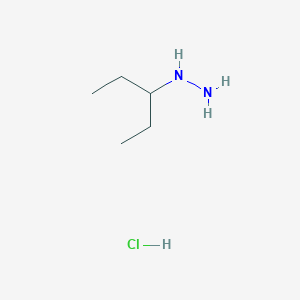![molecular formula C9H12N2S2 B1431764 1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea CAS No. 1421606-02-1](/img/structure/B1431764.png)
1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea
Vue d'ensemble
Description
1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea (MMTU) is a sulfur-containing heterocyclic compound with a wide range of potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It has been studied for its ability to act as a catalyst for the synthesis of various organic compounds, as well as its potential to act as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
Synthesis and Characterization
Thiourea derivatives are synthesized and characterized for various applications, including the study of their structural properties through techniques like IR, MS, and NMR. For instance, efficient synthesis methods have been developed for thiourea derivatives, demonstrating their significance in drug research and potential anticancer activities (Ruswanto et al., 2015)(Ruswanto et al., 2015).
Catalysis and Organic Reactions
Thioureas play a crucial role in organocatalysis, enhancing the acidity and hydrogen-bonding properties for various reactions. The synthesis of bifunctional thioureas with either a trifluoromethyl or methyl group has been explored, showing differences in catalytic performance in Michael addition reactions due to electronic effects and hydrogen bonding interactions (E. I. Jiménez et al., 2016)(E. I. Jiménez et al., 2016).
Material Science and Corrosion Inhibition
Research has also highlighted the use of thiourea derivatives as corrosion inhibitors for metals in acidic media, linking the chemical structure of thioureas to their efficiency in preventing corrosion (Muzaffer Özcan et al., 2004)(Muzaffer Özcan et al., 2004). This underscores the potential of thioureas in developing new materials with enhanced resistance to degradation.
Biological and Pharmaceutical Applications
Beyond their use in synthesis and materials, thiourea derivatives are investigated for their biological activities, including DNA-binding studies and the exploration of their anticancer, antioxidant, and antibacterial properties (Shaista Tahir et al., 2015)(Shaista Tahir et al., 2015). These studies provide a foundation for the development of new pharmaceuticals and therapeutic agents.
Photoluminescence and Optical Applications
The photoluminescence properties of thiourea derivatives, such as their interactions with specific ions leading to fluorescence quenching, open up applications in sensing and detection technologies (A. Sunil et al., 2015)(A. Sunil et al., 2015).
Propriétés
IUPAC Name |
1-methyl-1-(3-methylsulfanylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S2/c1-11(9(10)12)7-4-3-5-8(6-7)13-2/h3-6H,1-2H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPXVWQNXCPKEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)SC)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-[3-(methylsulfanyl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



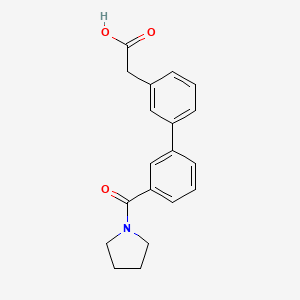
![4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1431682.png)
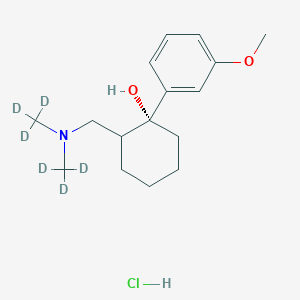
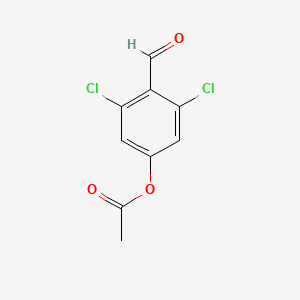

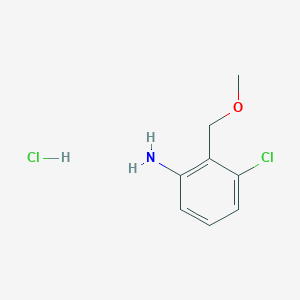
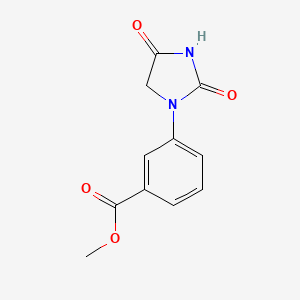
![2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B1431693.png)
